molecular formula C10H13N3O3 B11713123 1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole-4-carboxylic acid

1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B11713123
M. Wt: 223.23 g/mol
InChI Key: YGEXWGLESSSPRY-UHFFFAOYSA-N
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Description

1-Methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative functionalized with a pyrrolidine carbonyl group at the 5-position and a carboxylic acid at the 4-position. Pyrazole-carboxylic acids are widely studied for their antimicrobial, antibiofilm, and enzyme-inhibitory properties, as seen in related compounds .

Properties

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

1-methyl-5-(pyrrolidine-1-carbonyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C10H13N3O3/c1-12-8(7(6-11-12)10(15)16)9(14)13-4-2-3-5-13/h6H,2-5H2,1H3,(H,15,16)

InChI Key

YGEXWGLESSSPRY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)N2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methyl Group: Methylation of the pyrazole ring can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Pyrrolidinylcarbonyl Group: This step involves the acylation of the pyrazole ring with pyrrolidine-1-carbonyl chloride in the presence of a base like triethylamine.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through the hydrolysis of an ester precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and inflammation.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, their substituents, synthetic routes, and biological activities:

Compound Name (CAS No.) Substituents at Pyrazole Positions Molecular Weight Key Properties/Activities References
1-Methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole-4-carboxylic acid 5: Pyrrolidin-1-ylcarbonyl; 4: COOH Calculated: ~251.25 Hypothesized antibiofilm activity; potential enzyme inhibition (e.g., xanthine oxidase)
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (119083-00-0) 5: CF₃; 4: COOH 194.11 Building block for drug synthesis; high lipophilicity due to CF₃ group
5-(4-Aminobenzamido)-1-methyl-1H-pyrazole-4-carboxylic acid (31) 5: 4-Aminobenzamido; 4: COOH 260.25 Antibiofilm activity against Candida albicans; MP: 248–250°C; IR: 3470–2593 cm⁻¹ (NH/OH)
1-Methyl-5-{4-[2-(4-methylphenoxy)acetamido]benzamido}-1H-pyrazole-4-carboxylic acid (34d) 5: Phenoxyacetamido-benzamido; 4: COOH 408.40 Moderate antibiofilm activity; MP: 233–235°C; IR: 3223–2507 cm⁻¹ (NH/OH)
1-Methyl-5-(4-nitrobenzamido)-1H-pyrazole-4-carboxylic acid (30) 5: 4-Nitrobenzamido; 4: COOH 290.24 Precursor for antimicrobial agents; synthesized via ester hydrolysis
Y-700 (1-(3-cyano-4-neophenyl)-1H-pyrazole-4-carboxylic acid) 5: Cyano-neophenyl; 4: COOH N/A Xanthine oxidase inhibitor; IC₅₀: 5.8 nM (vs. 260 nM for allopurinol)

Structural and Functional Analysis

This group may improve pharmacokinetics compared to rigid aromatic substituents (e.g., nitrobenzamido in compound 30) . This compound is a versatile intermediate for fluorinated drug candidates . Amide Linkages (e.g., 4-Aminobenzamido): Compounds like 31 exhibit antibiofilm activity against Candida albicans, likely due to hydrogen bonding between the amide NH and microbial cell wall components .

Synthetic Pathways Ester Hydrolysis: Most analogs (e.g., compounds 30, 31) are synthesized via hydrolysis of ethyl esters (e.g., ethyl 1-methyl-5-(4-nitrobenzamido)-1H-pyrazole-4-carboxylate) using NaOH, followed by HCl acidification . Acylation Reactions: The pyrrolidin-1-ylcarbonyl group may be introduced via reaction with pyrrolidine-1-carbonyl chloride under reflux conditions, similar to the synthesis of phenoxyacetamido derivatives (34d) .

Biological Performance

  • Antibiofilm Activity : Compounds with amide-linked aromatic groups (e.g., 34d, 31) show moderate to strong activity against Candida albicans biofilms, with IC₅₀ values in the micromolar range .
  • Enzyme Inhibition : The pyrazole-carboxylic acid scaffold is critical for xanthine oxidase inhibition, as seen in Y-700, where the carboxylic acid group chelates the molybdenum center of the enzyme .

Biological Activity

1-Methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole-4-carboxylic acid, also known by its CAS number 1006455-16-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by various studies and data.

  • IUPAC Name : 1-methyl-5-(pyrrolidine-1-carbonyl)pyrazole-4-carboxylic acid
  • Molecular Formula : C10H13N3O3
  • Molecular Weight : 223.23 g/mol
  • Canonical SMILES : CN1C(=C(C=N1)C(=O)O)C(=O)N2CCCC2
  • InChI Key : YGEXWGLESSSPRY-UHFFFAOYSA-N

Biological Activity Overview

The biological activities of pyrazole derivatives, including this compound, have been extensively studied. The following sections detail specific areas of activity.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance:

  • Mechanisms of Action : Pyrazoles have been shown to inhibit key enzymes involved in cancer progression, such as BRAF(V600E), EGFR, and Aurora-A kinase. The presence of a pyrrolidine moiety enhances the anticancer efficacy of these compounds .
  • Case Study : A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). Certain compounds demonstrated synergistic effects when combined with doxorubicin, suggesting potential for improved therapeutic strategies in resistant cancer subtypes .

Anti-inflammatory Activity

Pyrazole compounds are also recognized for their anti-inflammatory properties:

  • Research Findings : One study reported that pyrazole derivatives could inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests their potential use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazoles have been documented across various studies:

  • Antibacterial Effects : A series of pyrazole derivatives were tested against bacterial strains like E. coli and S. aureus. Modifications in the molecular structure significantly influenced antibacterial activity, with certain derivatives showing promising results comparable to standard antibiotics .

Data Table: Biological Activity Summary

Biological ActivityMechanismNotable CompoundsReferences
AnticancerInhibition of BRAF(V600E), EGFR1-methyl derivatives
Anti-inflammatoryCytokine inhibition (TNF-α, NO)Various pyrazoles
AntimicrobialBacterial inhibition5-substituted pyrazoles

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